Fmoc-nalpha-methyl-n-im-trityl-l-histidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

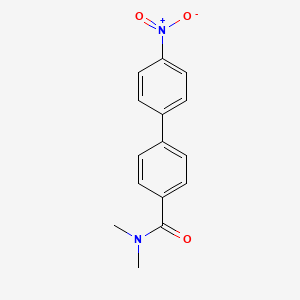

“Fmoc-nalpha-methyl-n-im-trityl-l-histidine” is a biochemical used for proteomics research . It is an unusual amino acid used in peptide synthesis . The molecular formula of this compound is C41H35N3O4, and it has a molecular weight of 633.73 .

Molecular Structure Analysis

The molecule contains a total of 83 atoms. There are 35 Hydrogen atoms, 41 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms . The structure also contains 89 bonds, including 54 non-H bonds, 37 multiple bonds, 11 rotatable bonds, 2 double bonds, and 35 aromatic bonds .Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

- Enhancement of Peptide Immunogenicity : A study demonstrated the synthesis of N-α-Fmoc-N-τ-methyl-L-histidine and its application in creating modified analogs of the OVA323-336 T-epitope. These modifications did not significantly alter the ability of the peptides to activate T-cell hybridoma, indicating the potential of such modifications to study or enhance peptide immunogenicity without affecting their biological function (Eifler et al., 2004).

- Solid Phase Peptide Synthesis (SPPS) : Research on Fmoc strategy has highlighted its advantages in peptide synthesis, including the efficient synthesis of peptides with complex structures. One study outlined the synthesis of a model tetrapeptide using Fmoc-amino acids, demonstrating high yield and purity, which underscores the utility of Fmoc strategy in peptide synthesis (Meienhofer et al., 2009).

- Triazole Phosphohistidine Analogues : Triazole phosphohistidine analogues, compatible with Fmoc-strategy, have been synthesized for the study of bacterial two-component signalling and potentially eukaryotic protein function. These analogues facilitate the generation of site-specific antibodies and are compatible with standard protocols for Fmoc-solid phase peptide synthesis (McAllister & Webb, 2012).

Bioactive Dipeptide Self-Assembly

- Self-Assembly of L-Carnosine : The attachment of bulky hydrophobic aromatic units, such as Fmoc, to L-carnosine, has been shown to drive its self-assembly into amyloid fibrils, which could have implications for understanding biological roles and the development of new materials (Castelletto et al., 2011).

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLJHMKVOZWMC-LHEWISCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-nalpha-methyl-n-im-trityl-l-histidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)